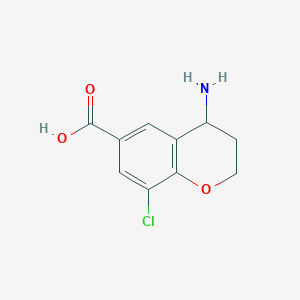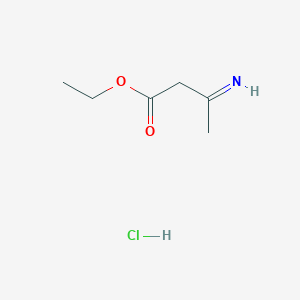
Ethyl3-iminobutanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl3-iminobutanoatehydrochloride is a chemical compound with the molecular formula C6H14ClNO2 It is a hydrochloride salt of ethyl 3-iminobutanoate, which is an ester derivative of 3-aminobutanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl3-iminobutanoatehydrochloride can be synthesized through the esterification of 3-aminobutanoic acid with ethanol in the presence of hydrochloric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process. The resulting product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification methods such as preparative high-performance liquid chromatography (prep-HPLC) can further enhance the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl3-iminobutanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-iminobutanoic acid.
Reduction: Formation of ethyl 3-aminobutanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl3-iminobutanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of ethyl3-iminobutanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its ester and amine groups allow it to participate in hydrogen bonding and other interactions with biological molecules, thereby modulating their activity .
Comparación Con Compuestos Similares
Ethyl3-iminobutanoatehydrochloride can be compared with other similar compounds such as:
Ethyl 3-aminobutanoate: Lacks the hydrochloride group, which may affect its solubility and reactivity.
3-Aminobutanoic acid: The parent compound, which lacks the ester group and has different chemical properties.
Ethyl 3-aminobutyrate: A similar ester derivative with slight variations in structure and reactivity.
The uniqueness of this compound lies in its combination of ester and amine functionalities, which provide it with distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C6H12ClNO2 |
|---|---|
Peso molecular |
165.62 g/mol |
Nombre IUPAC |
ethyl 3-iminobutanoate;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-3-9-6(8)4-5(2)7;/h7H,3-4H2,1-2H3;1H |
Clave InChI |
YWFIJWZRDNFCKL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrimido[5,4-h]quinazoline-5,6-dione](/img/structure/B13127984.png)

![(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13127992.png)


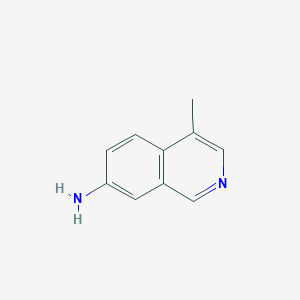
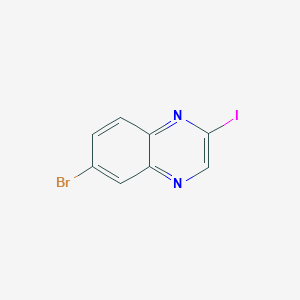
![2-aminoethyl [(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyheptadec-4-enyl] hydrogen phosphate](/img/structure/B13128023.png)
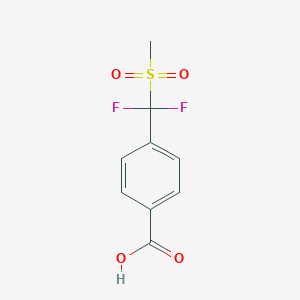
![[2,2'-Bipyridin]-4(1H)-one, 2,3-dihydro-](/img/structure/B13128029.png)
